2-[7-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-[4-(propan-2-yl)phenyl]acetamide
Description
2-[7-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-[4-(propan-2-yl)phenyl]acetamide is a complex organic compound with a unique structure that includes a thienopyrimidine core
Properties
IUPAC Name |
2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]-N-(4-propan-2-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S/c1-15(2)16-4-8-18(9-5-16)26-21(28)12-27-14-25-22-20(13-31-23(22)24(27)29)17-6-10-19(30-3)11-7-17/h4-11,13-15H,12H2,1-3H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKNPNQWIUJLCDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[7-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-[4-(propan-2-yl)phenyl]acetamide typically involves multicomponent reactions. One common method includes the condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid . The reaction proceeds in two steps: the initial interaction of starting materials in acetonitrile (MeCN) and the final formation of the target compound in acidic media . Industrial production methods may involve similar multicomponent reactions but optimized for larger scale synthesis.
Chemical Reactions Analysis
2-[7-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-[4-(propan-2-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
-
Anticancer Activity :
- Preliminary studies suggest that the compound interacts with various kinases involved in cellular signaling pathways, potentially inhibiting cancer cell proliferation and inducing apoptosis. The unique structural features may enhance its binding affinity to specific molecular targets involved in cancer signaling pathways.
- Antimicrobial Properties :
- Antiviral Activity :
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-[7-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-[4-(propan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to the observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar compounds to 2-[7-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-[4-(propan-2-yl)phenyl]acetamide include other thienopyrimidine derivatives and compounds with similar structural motifs. These compounds may share some biological activities but differ in their potency, selectivity, and specific applications. Examples of similar compounds include:
- 2-(2-(4-methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid
- Various indole derivatives with biological activities
This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines.
Biological Activity
The compound 2-[7-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-[4-(propan-2-yl)phenyl]acetamide belongs to the thienopyrimidine class of compounds, which have garnered attention in medicinal chemistry for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Structural Characteristics
The compound features a thieno[3,2-d]pyrimidine core , which is known for its ability to interact with various biological targets. The presence of the methoxyphenyl and propan-2-yl substituents enhances its pharmacological profile by potentially improving solubility and binding affinity to target proteins.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Thienopyrimidine derivatives often act as inhibitors of key enzymes involved in cell signaling pathways. For instance, they may inhibit kinases that play crucial roles in cancer cell proliferation and survival.
- Antiproliferative Activity : Preliminary studies suggest that this compound exhibits antiproliferative effects against various cancer cell lines by interfering with cellular signaling pathways that regulate growth and apoptosis.
- Antimicrobial Properties : Thienopyrimidine derivatives have been reported to possess antimicrobial activities against both bacterial and fungal pathogens, making them potential candidates for developing new antibiotics.
In Vitro Studies
Recent studies have shown that compounds similar to this compound demonstrate significant biological activities:
- VEGFR-2 Inhibition : Thienopyrimidine derivatives have been evaluated for their ability to inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), a critical target in cancer therapy. Compounds in this class showed IC50 values ranging from 150 to 199 nM, indicating potent inhibition of VEGFR-2 activity .
| Compound | IC50 (nM) | Target |
|---|---|---|
| Compound A | 150 | VEGFR-2 |
| Compound B | 175 | VEGFR-2 |
| Compound C | 199 | VEGFR-2 |
Case Studies
- Cancer Treatment : A study involving a thienopyrimidine derivative similar to the target compound reported significant reduction in tumor growth in xenograft models when administered at therapeutic doses. The compound was shown to induce apoptosis in cancer cells through the activation of caspase pathways.
- Antimicrobial Activity : Another study evaluated the antimicrobial efficacy of thienopyrimidine derivatives against common pathogens such as E. coli and S. aureus. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) below 50 µg/mL, showcasing their potential as new antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
